2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide
Description
2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic small molecule characterized by an indole core substituted at the 1-position with a thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl group and an N,N-diisopropylacetamide moiety. This compound combines structural features of indole derivatives, fluorinated aromatic systems, and tertiary amides, which are common in pharmaceuticals targeting neurological or oncological pathways.
Properties
IUPAC Name |
2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O2S/c1-16(2)28(17(3)4)24(30)14-27-13-22(18-9-5-8-12-21(18)27)31-15-23(29)26-20-11-7-6-10-19(20)25/h5-13,16-17H,14-15H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMHFJBLGWILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diisopropylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes an indole moiety, a thioether linkage, and a fluorinated aromatic ring. The molecular formula is , with a molecular weight of approximately 363.45 g/mol. Its structural features may influence its interaction with biological targets, enhancing its lipophilicity and binding affinity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The thioether group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways.
- Neuroprotective Potential : The presence of the indole structure suggests possible neuroprotective effects, potentially through interactions with neurotransmitter systems.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound. Below are notable findings:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:
- Solubility : The presence of fluorine enhances lipophilicity, potentially improving absorption.
- Metabolism : The compound may undergo hepatic metabolism, which can affect its efficacy and safety profile.
Comparison with Similar Compounds
Sulfonyl vs. Thioether Linkages
Sulfonyl groups are less nucleophilic than thioethers, which may reduce off-target interactions but increase synthetic complexity .
Fluorophenyl Substituents
- N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 185391-33-7): Features a 4-fluorobenzyl group instead of 2-fluorophenyl, demonstrating that fluorine position significantly impacts lipophilicity and target engagement. The para-fluoro substituent may enhance membrane permeability compared to ortho-fluoro derivatives .
Acetamide Modifications
- N,N-Diethyl analogs (e.g., CAS 878056-17-8, 878056-35-0): Replace diisopropyl groups with diethyl moieties, reducing steric hindrance and possibly enhancing solubility. The N,N-diisopropyl variant in the target compound may offer prolonged half-life due to slower metabolic degradation of branched alkyl groups .
Functional Group Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
